molecular formula C6H13NO B3250988 (4-Methyloxolan-2-yl)methanamine CAS No. 2060063-19-4

(4-Methyloxolan-2-yl)methanamine

Cat. No.: B3250988
CAS No.: 2060063-19-4
M. Wt: 115.17 g/mol
InChI Key: UEKXFVCDYQNMAC-UHFFFAOYSA-N
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Description

(4-Methyloxolan-2-yl)methanamine: is a chemical compound with the molecular formula C₆H₁₃NO(4-methyltetrahydrofuran-2-yl)methanamine . This compound is a derivative of tetrahydrofuran, a five-membered ring containing oxygen, with a methyl group at the 4-position and an amine group attached to the 2-position of the ring.

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 4-methyloxolan-2-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Amination of Alcohols: Another method is the amination of 4-methyloxolan-2-ol using ammonia or an amine derivative under reductive amination conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

(4-Methyloxolan-2-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine or alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

  • Substitution: Nucleophiles such as halides and alkylating agents are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro compounds, amine oxides.

  • Reduction: Amines, alcohols.

  • Substitution: Alkylated derivatives, halogenated compounds.

Scientific Research Applications

(4-Methyloxolan-2-yl)methanamine: has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Methyloxolan-2-yl)methanamine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

(4-Methyloxolan-2-yl)methanamine: is similar to other compounds such as tetrahydrofuran derivatives and amine derivatives . its unique structure, with the combination of a methyl group and an amine group on the tetrahydrofuran ring, sets it apart. Other similar compounds include:

  • Tetrahydrofuran (THF)

  • 4-Methyltetrahydrofuran

  • 2-Aminotetrahydrofuran

  • 3-Aminotetrahydrofuran

Properties

IUPAC Name

(4-methyloxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-6(3-7)8-4-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXFVCDYQNMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060063-19-4
Record name (4-methyloxolan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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